
Neodymium(III) nitrate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(III) nitrate hydrate is a chemical compound with the formula Nd(NO3)3. It is typically encountered as the hexahydrate, Nd(NO3)3·6H2O . It is used to prepare nanoparticles of neodymium oxybromide and neodymium oxide. It is also used in coloring glasses and for doping some glass lasers .
Synthesis Analysis
Neodymium(III) nitrate hydrate is synthesized from neodymium and nitrate. The presence of 6 mol of water was confirmed by direct heating to 1.173 K, which resulted in a mass loss of 61.5%, assuming that the final product should be Nd2O3 .Molecular Structure Analysis
The inner sphere of coordination is composed of Nd atom and four H2O molecules that lie at the distances in the range of 2.443–2.450 Å . Therefore, the three bidentate nitrate groups and the four internally coordinated water molecules constitute a neodymium coordination number of ten .Chemical Reactions Analysis
Neodymium(III) nitrate hydrate melts in its water of crystallization at 328 K. There are no phase transitions at least above 233 K . Its thermal decomposition is a gradual process, which entails the formation of a cluster 6[Nd(NO3)3·6H2O] after the condensation of 6 mol of the initial monomer .Physical And Chemical Properties Analysis
Neodymium(III) nitrate hydrate is a crystalline substance . It has a molecular weight of 330.25 (anhydrous basis) . It is highly water-soluble .Mécanisme D'action
Target of Action
Neodymium(III) nitrate hydrate is primarily used in the fabrication of perovskite-based solid oxide fuel cells . It is also used in the synthesis of neodymium(III) doped vanadium pentoxide nanostructures for potential usage in supercapacitors . Furthermore, it is used as a catalyst for Friedlander synthesis of surface-modified quinolones for application in medicinal chemistry .
Mode of Action
Neodymium(III) nitrate hydrate, when heated, undergoes a gradual thermal decomposition process . This process involves the formation of a cluster 6[Neodymium(III) nitrate hydrate] after the condensation of 6 mol of the initial monomer . During this process, a multicomponent multiphase system exists far from equilibrium and is continuously maintained in this state until normal neodymium oxide is formed .
Biochemical Pathways
The main volatile products of the thermolysis of Neodymium(III) nitrate hydrate are water, nitric acid, azeotrope 68% nitric acid–32% water, nitrogen dioxide, and oxygen . The proposed mechanism satisfactorily explains the mass losses in accordance with the experimental results .
Pharmacokinetics
It is known that the compound is used as a pharmaceutical intermediate . It is also used in selective PVC membrane sensors, where the sensor with ionophore exhibits significantly enhanced selectivity towards neodymium(III) .
Result of Action
The result of the action of Neodymium(III) nitrate hydrate is the formation of neodymium oxide from different starting materials, especially from neodymium oxalate and nitrate . This is achieved through a gradual thermal decomposition process .
Safety and Hazards
Orientations Futures
Neodymium(III) nitrate hydrate has a variety of uses such as the fabrication of perovskite-based solid oxide fuel cells, synthesis of Nd3+ doped vanadium pentoxide nanostructure for potential usage in supercapacitors, and as a catalyst for Friedlander synthesis of surface modified quinolones for application in medicinal chemistry .
Propriétés
IUPAC Name |
neodymium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Nd.H2O/c3*2-1(3)4;;/h;;;;1H2/q3*-1;+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIAUVGSMHERLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Nd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3NdO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746556 |
Source


|
| Record name | Neodymium nitrate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium(III) nitrate hydrate | |
CAS RN |
13746-96-8 |
Source


|
| Record name | Neodymium nitrate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium(III) nitrate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


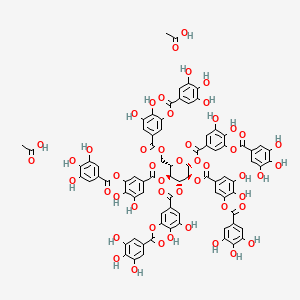
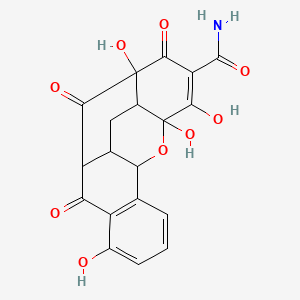
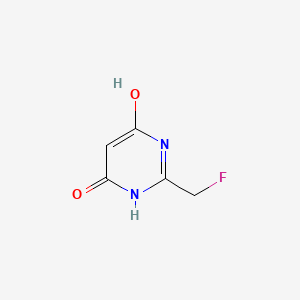





![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)

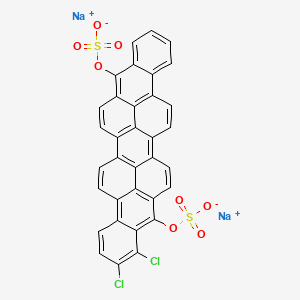
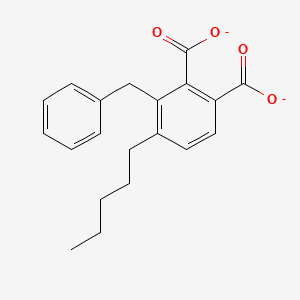
![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)